![molecular formula C11H22N2O4S B12282292 1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester CAS No. 2089381-14-4](/img/structure/B12282292.png)
1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and a methylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of piperazine with a carboxylic acid derivative and a methylsulfonylmethyl group. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- 1-Piperazinecarboxylic acid, 4-[5-[1-(methoxycarbonyl)-2-methylpropyl]-3-isoxazolyl]-, 1,1-dimethylethyl ester
Uniqueness
Compared to similar compounds, 1-Piperazinecarboxylic acid, 3-[(methylsulfonyl)methyl]-, 1,1-dimethylethyl ester is unique due to its specific functional groups and chemical structure, which confer distinct reactivity and potential applications. Its methylsulfonylmethyl group, in particular, provides unique chemical properties that differentiate it from other piperazine derivatives.
Properties
CAS No. |
2089381-14-4 |
|---|---|
Molecular Formula |
C11H22N2O4S |
Molecular Weight |
278.37 g/mol |
IUPAC Name |
tert-butyl 3-(methylsulfonylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-5-12-9(7-13)8-18(4,15)16/h9,12H,5-8H2,1-4H3 |
InChI Key |
JWYFKBXGPIUSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


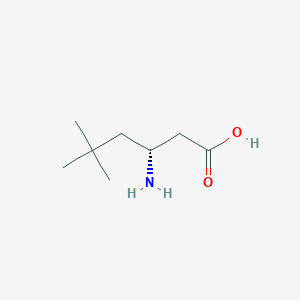
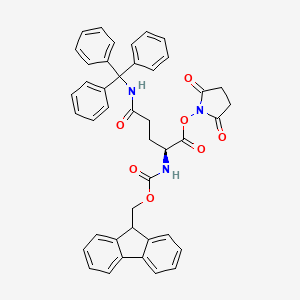
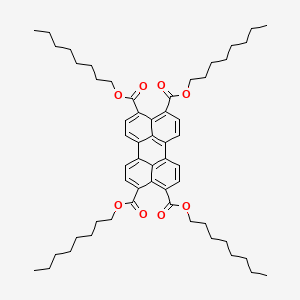
![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
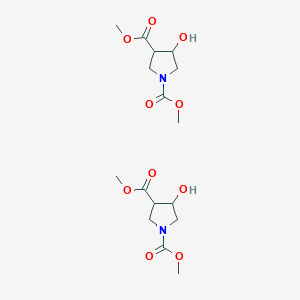
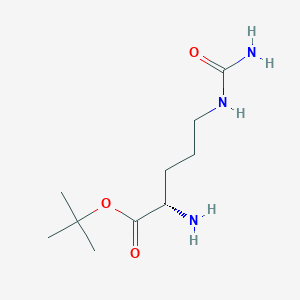

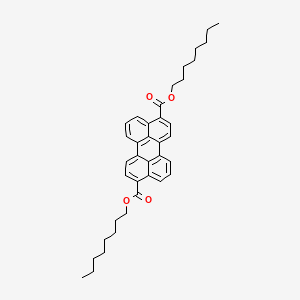
![Carbamic acid,[(3S,5S)-5-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]-,1,1-dimethylethyl ester](/img/structure/B12282251.png)
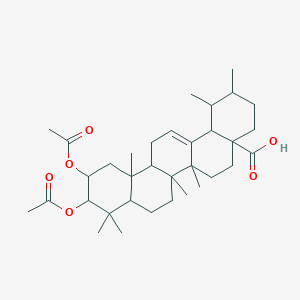
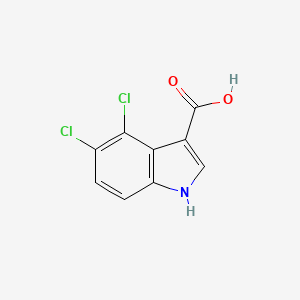
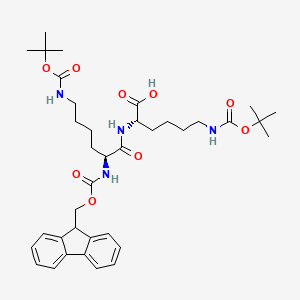

![(3aR,4S,6S,7S,7aR)-4-(ethylsulfanyl)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12282282.png)
